Positional Isomer Differentiation: 3,3-Dimethyl vs. 2,2-Dimethyl Substitution Alters Steric Environment and Predicted ADME Properties
The 3,3-dimethyl substitution pattern positions the gem-dimethyl group on the carbon adjacent to the benzoyl carbonyl (C3), whereas the 2,2-dimethyl isomer (CAS 15116-34-4) places the gem-dimethyl group adjacent to the carboxylic acid (C2) [1]. This positional difference creates distinct steric environments: the 3,3-isomer introduces steric hindrance proximal to the ketone, potentially affecting ketone reductase susceptibility and nucleophilic addition reactions at the carbonyl, while the 2,2-isomer introduces steric bulk near the carboxylic acid, potentially altering esterification kinetics and amide bond formation [1]. Computed physicochemical properties confirm differentiation: the 2,2-isomer has XLogP3-AA of 2.0, hydrogen bond donor count of 1, hydrogen bond acceptor count of 3, and rotatable bond count of 4 [1]. While experimentally determined logP and pKa values for the 3,3-isomer are not currently reported in public databases, the structural difference predicts a measurably distinct lipophilicity and acidity profile [2].
| Evidence Dimension | Position of gem-dimethyl substitution on the butyric acid backbone |
|---|---|
| Target Compound Data | 3,3-Dimethyl: gem-dimethyl at C3 (adjacent to benzoyl carbonyl); SMILES: CC(C)(CC(=O)O)C(=O)C1=CC=CC=C1 |
| Comparator Or Baseline | 2,2-Dimethyl isomer (CAS 15116-34-4): gem-dimethyl at C2 (adjacent to carboxylic acid); SMILES: CC(C)(CC(=O)C1=CC=CC=C1)C(=O)O; XLogP3-AA: 2.0; HBD: 1; HBA: 3; Rotatable bonds: 4 |
| Quantified Difference | Steric environment adjacent to ketone (3,3-) vs. adjacent to carboxylic acid (2,2-); distinct predicted logP and pKa values |
| Conditions | Structural analysis by InChI/SMILES comparison; computed properties from PubChem (PubChem release 2025.09.15) |
Why This Matters
The position of gem-dimethyl substitution dictates which functional group is sterically shielded, directly influencing reactivity in derivatization chemistry, metabolic soft-spot identification, and structure–activity relationships in enzyme inhibition assays.
- [1] PubChem Compound Summary. 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid, CID 569815, CAS 15116-34-4. Computed properties including XLogP3-AA, hydrogen bond donor/acceptor counts, and rotatable bond count. View Source
- [2] PubChem Text Search Result for CAS 73593-66-5. IUPAC Name: 3,3-dimethyl-4-oxo-4-phenylbutanoic acid; SMILES: CC(C)(CC(=O)O)C(=O)C1=CC=CC=C1; InChIKey: YBTFNPBJKLKDLA-UHFFFAOYSA-N. MW: 206.24 g/mol. Create Date: 2009-05-28. View Source
